4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate
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Overview
Description
4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate is a complex organic compound with a unique structure It features a hexahydrobenzo[a][4,7]phenanthrolin core, which is a polycyclic aromatic hydrocarbon, and is substituted with various functional groups, including methoxy and methylphenoxy groups
Preparation Methods
The synthesis of 4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the hexahydrobenzo[a][4,7]phenanthrolin core, followed by the introduction of the methoxy and methylphenoxy groups through various organic reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the synthesis process for large-scale production.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and methylphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biological probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, 4-(11,11-Dimethyl-9-oxo-7,8,9,10,11,12-hexahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl 3-(4-methylphenoxy)propanoate stands out due to its unique combination of functional groups and structural features Similar compounds may include other derivatives of hexahydrobenzo[a][4,7]phenanthrolin or compounds with similar functional groups, such as methoxy and methylphenoxy groups
Properties
Molecular Formula |
C35H34N2O5 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[4-(11,11-dimethyl-9-oxo-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-8-yl)-2-methoxyphenyl] 3-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C35H34N2O5/c1-21-7-10-23(11-8-21)41-17-15-31(39)42-29-14-9-22(18-30(29)40-4)34-33-25(19-35(2,3)20-28(33)38)32-24-6-5-16-36-26(24)12-13-27(32)37-34/h5-14,16,18,34,37H,15,17,19-20H2,1-4H3 |
InChI Key |
MCAHCMYTMMVFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)OC2=C(C=C(C=C2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=C5C=CC=N6)OC |
Origin of Product |
United States |
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